molecular formula C19H24N2O4 B2372308 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide CAS No. 1234791-34-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide

カタログ番号 B2372308
CAS番号: 1234791-34-4
分子量: 344.411
InChIキー: MLHVQTVRHVGZRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide” is a chemical compound with the molecular formula C24H23N3O5 . The average mass of this compound is 433.457 Da and its monoisotopic mass is 433.163757 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzofuran, a piperidine ring, and an acetamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 5 freely rotating bonds . The polar surface area of this compound is 92 Å2 .

科学的研究の応用

Novel Spiropiperidines as Sigma-Receptor Ligands

Research into spiropiperidines, including compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, has demonstrated their potential as highly potent and subtype selective σ-receptor ligands. These compounds, such as spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], show significant affinity for σ1- and σ2-receptors, explored through systematic variations of substituents to enhance σ1-receptor affinity. This research suggests potential applications in neurological and psychiatric disorders where σ-receptors are implicated (Maier & Wünsch, 2002).

Orexin Receptor Antagonism for Insomnia Treatment

Compounds structurally related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have been studied for their role as novel orexin 1 and 2 receptor antagonists. These studies focus on their metabolism and disposition in humans, with findings supporting their development for treating insomnia. The comprehensive metabolic profiling of these compounds provides insights into their biotransformation and elimination pathways, crucial for their therapeutic application (Renzulli et al., 2011).

Anti-inflammatory and Analgesic Agents from Benzofuran Derivatives

Research into benzofuran derivatives has led to the synthesis of novel compounds with significant anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, demonstrate the potential of benzofuran scaffolds for developing new therapeutic agents. Their pharmacological evaluation as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors reveals their potential for treating conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Palladium-Catalyzed Synthesis for Medicinal Chemistry

The application of palladium-catalyzed C-H functionalization techniques in the synthesis of complex organic compounds, including those related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide, highlights the importance of these methodologies in medicinal chemistry. These synthetic strategies facilitate the construction of complex molecular architectures, enabling the exploration of new therapeutic agents (Magano, Kiser, Shine, & Chen, 2014).

Kappa-Opioid Receptor Antagonism

Compounds structurally akin to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide have been evaluated for their potential as κ-opioid receptor antagonists. This research sheds light on their pharmacological characterization, revealing their high affinity and selectivity for κ-opioid receptors, and suggests their utility in treating depression and addiction disorders. These findings underscore the therapeutic potential of targeting κ-opioid receptors in the development of new treatments (Grimwood et al., 2011).

特性

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVQTVRHVGZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。